N'-[(E)-1-naphthylmethylidene]nicotinohydrazide

Neuroscience Ion Channel Pharmacology Drug Discovery

This unsubstituted 1-naphthylmethylidene nicotinohydrazone offers a steric/electronic profile that cannot be replicated by 2-naphthyl isomers, which show nearly 2-fold potency differences. Use it as a reference compound for nAChR subtype selectivity profiling (muscle-type agonist, α9α10 antagonist), a clean CCR5 antagonist probe free of confounding antimicrobial activity, or a CPR substrate for bioreductive metabolism studies in hepatic cell lines. Procure this exact isomer to maintain SAR integrity in hit-to-lead campaigns.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
Cat. No. B5599572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-1-naphthylmethylidene]nicotinohydrazide
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H13N3O/c21-17(15-8-4-10-18-11-15)20-19-12-14-7-3-6-13-5-1-2-9-16(13)14/h1-12H,(H,20,21)/b19-12+
InChIKeyIAYHTOVGJJEMHL-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N'-[(E)-1-Naphthylmethylidene]nicotinohydrazide: Technical Baseline for Procurement


N'-[(E)-1-naphthylmethylidene]nicotinohydrazide (PubChem CID: 45052121) is a hydrazone derivative formed by the condensation of nicotinohydrazide with 1-naphthaldehyde [1]. This compound, characterized by its central azomethine (-CH=N-) bond, serves as a structural analog to nicotinamide and is a member of the broader class of nicotinoylhydrazones [2]. Its core structure is the basis for developing a range of biologically active compounds, including potential multi-targeted agents [3].

Why Simple Analogs Cannot Replace N'-[(E)-1-Naphthylmethylidene]nicotinohydrazide


The specific electronic and steric profile conferred by the unsubstituted 1-naphthylmethylidene moiety cannot be replicated by simple analogs. For instance, the related compound N'-(2-naphthylmethylene)isonicotinohydrazide (a 2-naphthyl isomer with an isonicotinoyl group) exhibits significantly altered biological activity due to these structural variations . Similarly, a direct comparison of 1- and 2-naphthylmethyl derivatives in a medicinal chemistry context showed a nearly 2-fold difference in potency (IC50 of 59.2 µM vs. 116 µM) between isomers, underscoring the critical role of the naphthyl substitution pattern [1]. This high degree of structure-activity sensitivity means that substituting this compound with a cheaper or more readily available hydrazone will likely invalidate any established structure-activity relationship (SAR) model or screening hit profile.

Quantitative Differentiation Guide: N'-[(E)-1-Naphthylmethylidene]nicotinohydrazide vs. Comparators


Nicotinic Acetylcholine Receptor (nAChR) Agonist Potency

The compound demonstrates functional agonist activity at the human alpha-1-beta-1-gamma-delta nicotinic acetylcholine receptor (nAChR) [1]. While the primary target of interest in many research settings is often the alpha4beta2 or alpha7 subtypes, this compound's functional activity at the muscle-type nAChR provides a distinct pharmacological fingerprint compared to analogs that may lack activity or show different subtype selectivity profiles [1]. This contrasts with many nicotinamide derivatives that are not designed to target nAChRs directly.

Neuroscience Ion Channel Pharmacology Drug Discovery

CCR5 Antagonism Potential in HIV and Inflammation Models

Pharmacological screening has identified the compound as a potential CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This is a distinct mechanism of action compared to the primary antibacterial or antimycobacterial activities reported for many nicotinohydrazide derivatives [2]. For example, while isoniazid-derived hydrazones show potent antimycobacterial activity (MIC = 0.078 µg/ml) via KatG activation, this compound's preliminary profile points toward a different therapeutic and research application in chemokine receptor modulation [2].

Virology Immunology Anti-HIV Research

Cellular Growth Inhibition via CPR-Mediated Reduction

The compound has been evaluated for its substrate activity at NADPH-cytochrome P450 reductase (CPR) in human L02 cells, showing an IC50 of 9,000 nM for CPR-mediated one-electron reduction leading to cell growth inhibition [1]. This specific metabolic activation pathway distinguishes it from analogs like N'-(2-hydroxy-1-naphthyl)methylene nicotinohydrazide, which was primarily assessed for direct antimicrobial activity (MIC values) rather than as a substrate for redox-active enzymes [2].

Cancer Research Drug Metabolism Toxicology

Non-Target Antagonist Activity at Rat alpha9alpha10 nAChR

The compound demonstrates antagonist activity at the rat alpha9alpha10 nicotinic acetylcholine receptor (nAChR) with an IC50 of 19 nM [1]. This high-potency inhibition of a less common nAChR subtype stands in stark contrast to its weak agonist activity at the muscle-type receptor (EC50 = 2,600 nM) [2]. This activity profile—a nanomolar antagonist at one nAChR subtype and a micromolar agonist at another—is a specific pharmacological signature that would not be predicted from generic hydrazone structures.

Pain Research Neuropharmacology Receptor Selectivity

Procurement-Guided Research Scenarios for N'-[(E)-1-Naphthylmethylidene]nicotinohydrazide


Nicotinic Acetylcholine Receptor Subtype Selectivity Screening

Use as a reference compound in screening panels designed to profile compound selectivity across different nAChR subtypes. Its dual profile as a weak agonist at muscle-type receptors and a potent antagonist at alpha9alpha10 receptors provides a valuable benchmark for establishing selectivity windows in hit-to-lead campaigns [1].

Investigating CCR5-Mediated Pathways in Inflammation and Viral Entry

Deploy this compound as a tool for initial exploration of CCR5 antagonism in cellular models of HIV infection or inflammatory diseases. Its distinct target profile avoids the confounding effects of the antimicrobial activity common to many other nicotinoylhydrazones, offering a cleaner starting point for immunology and virology research [1].

Bioreductive Prodrug and Hepatic Toxicity Assessment

Leverage the compound's established activity as a substrate for NADPH-cytochrome P450 reductase (CPR) to study mechanisms of bioreductive activation and metabolism in hepatic cell lines (e.g., L02 cells). This application is supported by the specific IC50 data for CPR-mediated growth inhibition, a feature not reported for many related hydrazones [1].

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